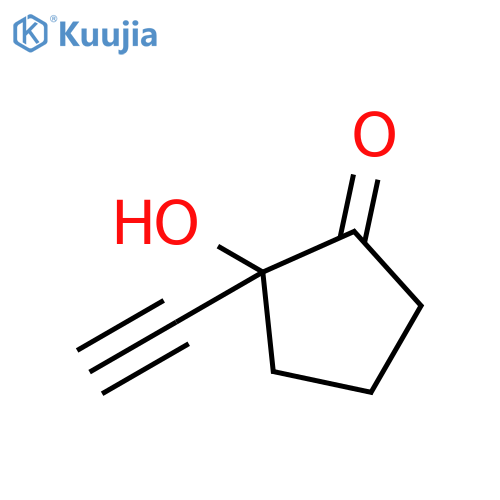Cas no 139071-58-2 (2-Ethynyl-2-hydroxycyclopentanone)

139071-58-2 structure
商品名:2-Ethynyl-2-hydroxycyclopentanone
2-Ethynyl-2-hydroxycyclopentanone 化学的及び物理的性質
名前と識別子
-
- Cyclopentanone, 2-ethynyl-2-hydroxy-
- DB-203382
- 2-Ethynyl-2-hydroxycyclopentanone
- SCHEMBL16516456
- JGVFIXQYKQZTHL-UHFFFAOYSA-N
- 139071-58-2
- 2-ethynyl-2-hydroxycyclopentan-1-one
-
- インチ: InChI=1S/C7H8O2/c1-2-7(9)5-3-4-6(7)8/h1,9H,3-5H2
- InChIKey: JGVFIXQYKQZTHL-UHFFFAOYSA-N
- ほほえんだ: C#CC1(CCCC1=O)O
計算された属性
- せいみつぶんしりょう: 124.052429494g/mol
- どういたいしつりょう: 124.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 221.7±40.0 °C at 760 mmHg
- フラッシュポイント: 89.1±19.9 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2-Ethynyl-2-hydroxycyclopentanone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Ethynyl-2-hydroxycyclopentanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E945600-250mg |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 250mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | E945600-500mg |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 500mg |
$2601.00 | 2023-05-18 | ||
| TRC | E945600-1g |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 1g |
$ 3970.00 | 2022-06-05 | ||
| TRC | E945600-100mg |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 100mg |
$758.00 | 2023-05-18 | ||
| TRC | E945600-1000mg |
2-Ethynyl-2-hydroxycyclopentanone |
139071-58-2 | 1g |
$4788.00 | 2023-05-18 |
2-Ethynyl-2-hydroxycyclopentanone 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
139071-58-2 (2-Ethynyl-2-hydroxycyclopentanone) 関連製品
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
